Cas no 474-98-6 ((+/-)-3-Camphorcarboxylic Acid)

(±)-3-Camphorcarboxylic Acid is a chiral bicyclic compound derived from camphor, featuring a carboxylic acid functional group at the 3-position. This versatile intermediate is widely used in organic synthesis, particularly in the preparation of chiral ligands, catalysts, and pharmaceutical building blocks. Its rigid camphor skeleton imparts stereochemical control in asymmetric reactions, while the carboxylic acid group enables further derivatization. The racemic form (±) offers flexibility in resolution processes or applications where enantiopurity is not critical. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its structural features make it valuable for research in stereoselective synthesis and material science.
(+/-)-3-Camphorcarboxylic Acid structure
474-98-6 structure
Product Name:(+/-)-3-Camphorcarboxylic Acid
CAS No:474-98-6
MF:C11H16O3
MW:196.242943763733
CID:329475
PubChem ID:86758
Update Time:2025-06-29

(+/-)-3-Camphorcarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-carboxylicacid, 4,7,7-trimethyl-3-oxo-
    • (+/-)-CAMPHORCARBOXYLIC ACID
    • (±)-CAMPHORCARBOXYLIC ACID
    • 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid
    • DL-3-Camphorcarboxylic acid
    • (+/-)-camphor-3-carboxylic acid
    • (+-)-camphor-3-carboxylic acid
    • 1,7,7-Trimethyl-bicyclo< 2.2.1> heptanon-(2)-carbonsaeure-(3)
    • 2-oxobornane-3-carboxylic acid
    • 4,7,7-Trimethyl-3-oxo-norbornan-2-carbonsaeure
    • Camphocarboxylic acid
    • Camphor-3-carboxylic acid
    • Nsc158042
    • Opt.-inakt. 4,7,7-Trimethyl-3-oxo-norbornan-2-carbonsaeure
    • optically inactive 4,7,7-trimethyl-3-oxo-norbornane-2-carboxylic acid
    • 474-98-6
    • dl-Camphorcarboxylic acid
    • Camphercarbonsaure
    • J-500049
    • CHEMBL4757609
    • D,L-3-Camphorcarboxylic acid
    • FT-0637709
    • NSC-158042
    • 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid #
    • FT-0637710
    • (+)-camphorcarboxylic acid
    • AKOS004120830
    • NS00043408
    • MFCD08272794
    • Bicyclo[2.2.1]heptane-2-carboxylic acid, 4,7,7-trimethyl-3-oxo-
    • Bismuth camphocarbonate
    • NSC-120550
    • NSC120550
    • NSC120549
    • 58526-53-7
    • DTXSID301314625
    • XNMVAVGXJZFTEH-UHFFFAOYSA-N
    • NSC-120549
    • SCHEMBL503441
    • (+/-)-3-CAMPHORCARBOXYLIC ACID
    • 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylicacid
    • (+/-)-3-Camphorcarboxylic Acid
    • MDL: MFCD08272794
    • Inchi: 1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
    • InChI Key: XNMVAVGXJZFTEH-UHFFFAOYSA-N
    • SMILES: O=C1C(C(=O)O)C2CCC1(C)C2(C)C

Computed Properties

  • Exact Mass: 196.10998
  • Monoisotopic Mass: 196.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4A^2
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 317.7±25.0 °C at 760 mmHg
  • Flash Point: 195.2±21.3 °C
  • Refractive Index: 1.516
  • PSA: 54.37
  • LogP: 1.71240

(+/-)-3-Camphorcarboxylic Acid Security Information

(+/-)-3-Camphorcarboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C175183-250mg
(+/-)-3-Camphorcarboxylic Acid
474-98-6
250mg
$ 70.00 2022-06-06
TRC
C175183-500mg
(+/-)-3-Camphorcarboxylic Acid
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$ 95.00 2022-06-06
TRC
C175183-2.5g
(+/-)-3-Camphorcarboxylic Acid
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Additional information on (+/-)-3-Camphorcarboxylic Acid

(+/-)-3-Camphorcarboxylic Acid (CAS No. 474-98-6): A Comprehensive Overview

Introduction to (+/-)-3-Camphorcarboxylic Acid

(+/-)-3-Camphorcarboxylic Acid, also known by its CAS registry number 474-98-6, is a versatile organic compound with a unique structure that combines the bicyclic monoterpene skeleton of camphor with a carboxylic acid group. This compound has garnered significant attention in both academic and industrial research due to its diverse applications in pharmaceuticals, cosmetics, and materials science. The molecule's chiral nature, as indicated by the (+/-) designation, adds another layer of complexity and utility, particularly in asymmetric synthesis and enantioselective catalysis.

Chemical Structure and Properties

The chemical structure of (+/-)-3-Camphorcarboxylic Acid is characterized by a camphor core, which consists of a bicyclic framework with a ketone group at position 1. The carboxylic acid group is attached at position 3, giving the molecule its distinctive functional group. This arrangement not only imparts acidic properties but also enhances the compound's ability to form hydrogen bonds, making it suitable for various chemical reactions and applications.

Recent studies have focused on the physical and chemical properties of this compound, including its solubility, stability, and reactivity under different conditions. Researchers have explored its behavior in polar and non-polar solvents, as well as its thermal stability, which is crucial for its use in high-temperature applications such as polymer synthesis.

Synthesis and Production Methods

The synthesis of (+/-)-3-Camphorcarboxylic Acid involves several steps, starting from natural camphor or synthetic precursors. One common method is the oxidation of camphene or bornyl compounds to form camphor derivatives, followed by functionalization at the 3-position to introduce the carboxylic acid group. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which are highly valuable in pharmaceutical research.

Another emerging approach is the use of biocatalysts, such as lipases or other enzymes, to facilitate the selective modification of camphor derivatives. This method not only enhances yield but also reduces environmental impact by minimizing the use of hazardous chemicals.

Applications in Pharmaceuticals and Biotechnology

One of the most promising applications of (+/-)-3-Camphorcarboxylic Acid lies in the field of drug discovery. The compound's chiral center at position 3 makes it an ideal candidate for asymmetric synthesis, where it can serve as a building block for complex organic molecules with specific stereochemistry. Recent studies have demonstrated its utility in synthesizing bioactive compounds with potential anti-inflammatory, antiviral, and anticancer properties.

In addition to its role in drug design, this compound has been explored as a chiral auxiliary in organic synthesis. Its ability to induce asymmetry in reactions has made it a valuable tool for synthesizing enantiomerically enriched compounds, which are critical for developing effective pharmaceuticals.

Applications in Cosmetics and Personal Care Products

The cosmetic industry has also embraced (+/-)-3-Camphorcarboxylic Acid due to its unique properties. The compound's ability to form stable emulsions and gels makes it an excellent ingredient in skincare products such as lotions, creams, and serums. Recent research has highlighted its potential as a natural alternative to synthetic thickeners and stabilizers.

Beyond its functional benefits, this compound also exhibits mild antimicrobial activity, which can be beneficial for personal care products aimed at preventing bacterial growth on the skin.

Applications in Materials Science and Polymer Chemistry

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